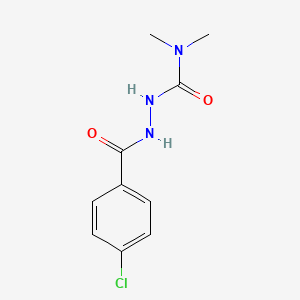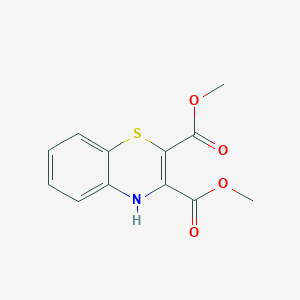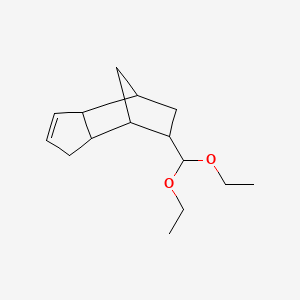
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- is a chemical compound that belongs to the class of semicarbazides It is characterized by the presence of a p-chlorobenzoyl group attached to a semicarbazide moiety, with two methyl groups at the 4,4-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- typically involves the reaction of p-chlorobenzoyl chloride with semicarbazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The p-chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the p-chlorobenzoyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the p-chlorobenzoyl group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semicarbazide: A related compound with similar chemical properties but lacking the p-chlorobenzoyl group.
p-Chlorobenzoyl Chloride: A precursor used in the synthesis of Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl-.
Dimethyl Semicarbazide: Another related compound with two methyl groups but different substituents.
Uniqueness
Semicarbazide, 1-(p-chlorobenzoyl)-4,4-dimethyl- is unique due to the presence of both the p-chlorobenzoyl group and the dimethyl groups, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
74037-21-1 |
|---|---|
Molekularformel |
C10H12ClN3O2 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
3-[(4-chlorobenzoyl)amino]-1,1-dimethylurea |
InChI |
InChI=1S/C10H12ClN3O2/c1-14(2)10(16)13-12-9(15)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,15)(H,13,16) |
InChI-Schlüssel |
MONKNOAQWHHQSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)NNC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)


![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)

![2-[4-(Difluoromethanesulfonyl)phenyl]-5-phenyl-1,3-oxazole](/img/structure/B14457722.png)


![[2-(Thiophen-2-yl)ethenylidene]cyanamide](/img/structure/B14457729.png)

